molecular formula C7H8 B099906 1,3-Dideuterio-5-methylbenzene CAS No. 16954-38-4

1,3-Dideuterio-5-methylbenzene

Cat. No. B099906
CAS RN: 16954-38-4
M. Wt: 94.15 g/mol
InChI Key: YXFVVABEGXRONW-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dideuterio-5-methylbenzene is a deuterated derivative of methylbenzene (toluene), where two hydrogen atoms in the 1 and 3 positions of the benzene ring are replaced by deuterium. This isotopic substitution can be useful for various spectroscopic and chemical reaction studies due to the different nuclear properties of deuterium compared to hydrogen.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 1,3-dideuterio-5-methylbenzene, they offer insights into related compounds and methods that could be adapted for its synthesis. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) involves the electrochemical oxidation of a monomer . A similar approach could potentially be used for the synthesis of deuterated compounds by starting with a deuterated monomer. Additionally, the synthesis of 1,2-digermabenzene with bulky substituents suggests that steric hindrance can be a consideration in the synthesis of substituted benzenes, which may be relevant when designing a synthesis route for 1,3-dideuterio-5-methylbenzene.

Molecular Structure Analysis

The molecular structure of 1,3-dideuterio-5-methylbenzene would be expected to be similar to that of its non-deuterated analogs. For instance, the molecular structure of 1,3,5-trifluorobenzene has been determined by electron diffraction , and the structure of 1,3,5-triphenylbenzene has been solved by X-ray crystallography10. These studies provide a basis for understanding the geometric parameters that might be expected for 1,3-dideuterio-5-methylbenzene, such as bond lengths and angles.

Chemical Reactions Analysis

The reactivity of 1,3-dideuterio-5-methylbenzene would likely be influenced by the presence of deuterium atoms, which can lead to kinetic isotope effects. The papers do not provide specific reactions for this compound, but the synthesis and reactivity of 1,3,5-triphosphabenzenes and the study of push-pull benzenes suggest that electronic factors and substituent effects are important in determining the reactivity of substituted benzenes. These principles could be applied to predict the reactivity of 1,3-dideuterio-5-methylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dideuterio-5-methylbenzene would be influenced by the deuterium substitution. For example, the electronic structure of 1,3,5-tridehydrobenzene triradical provides information on the electronic states that could be relevant for understanding the properties of deuterated benzenes. The electrosynthesis of poly(1,3-dimethoxybenzene) and the characterization of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene provide data on the solubility and spectroscopic properties that could be compared to those of 1,3-dideuterio-5-methylbenzene.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

In the realm of food engineering, medicine, and pharmacy, antioxidants play a crucial role, prompting significant interest in developing reliable tests for determining antioxidant activity. The study by Munteanu and Apetrei (2021) reviews critical tests for assessing antioxidant capacity, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, as well as electron transfer tests like CUPRAC and FRAP. These methods, pivotal in analyzing the antioxidant capacity of complex samples, could be applicable for studying derivatives of benzene like "1,3-Dideuterio-5-methylbenzene" in understanding their potential antioxidant properties or in synthesizing new antioxidant compounds (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are at the forefront of research for treating recalcitrant compounds in the environment, such as pharmaceuticals and persistent organic pollutants. Qutob et al. (2022) provide a comprehensive review of AOPs in degrading acetaminophen, revealing various by-products, biotoxicity, and degradation pathways. This study underscores the importance of understanding chemical degradation pathways and the environmental impact of by-products, relevant to substances like "1,3-Dideuterio-5-methylbenzene" when considering their breakdown products and potential environmental effects (Qutob et al., 2022).

Applications in Sensing and Material Science

Research into luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), highlights the development of nanostructured materials capable of detecting hazardous substances. Such materials, constructed from amphiphilic micelles with luminescent tags, serve as efficient probes for various analytes, including explosives and pollutants. The methodologies and insights from this review could inform research on "1,3-Dideuterio-5-methylbenzene" by exploring its incorporation into nanostructured materials for sensing applications, leveraging its unique chemical properties for enhanced detection capabilities (Paria et al., 2022).

properties

IUPAC Name

1,3-dideuterio-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dideuterio-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.